(E)-2,6-Dimethylstilbene
Description
Properties
Molecular Formula |
C16H16 |
|---|---|
Molecular Weight |
208.3g/mol |
IUPAC Name |
1,3-dimethyl-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-7-6-8-14(2)16(13)12-11-15-9-4-3-5-10-15/h3-12H,1-2H3/b12-11+ |
InChI Key |
IPLYZSMSIDWHMI-VAWYXSNFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
-
Precursor for Other Compounds :
- (E)-2,6-Dimethylstilbene is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further reactions makes it valuable in developing pharmaceuticals and agrochemicals.
- Photoisomerization Studies :
Biological and Medicinal Applications
Case Study 1: Antitumor Activity
A study focused on the effects of stilbene derivatives on Lewis Lung Carcinoma cells demonstrated that compounds with similar structures could significantly reduce tumor size and inhibit angiogenesis in vivo models. This highlights the potential for this compound and its derivatives in cancer therapy .
Case Study 2: Photochemical Behavior
Research exploring the photoisomerization kinetics of stilbenes has provided insights into how this compound behaves under light exposure. These findings are critical for applications in materials science where light-responsive materials are desired .
Data Table: Comparison of Stilbene Derivatives
| Compound | Anticancer Activity | Photoisomerization | Estrogenic Activity |
|---|---|---|---|
| This compound | Potential (needs study) | High | Unknown |
| Resveratrol | Confirmed | Moderate | Confirmed |
| 4,4′-Dihydroxy-trans-stilbene | High | High | Confirmed |
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 2,6-methyl groups in this compound introduce steric hindrance, reducing its ability to form inclusion complexes compared to the linear (E)-4,4'-Dimethylstilbene, which fits well in supramolecular capsules .
- Polarity : Methyl groups in 2,6-positions result in lower polarity compared to hydroxyl- or methoxy-substituted stilbenes, affecting solubility in polar solvents .
Research Findings and Gaps
- Structural Studies: X-ray crystallography of 2,6-difluorophenol derivatives (e.g., ) highlights how meta-substitution affects crystal packing, a factor likely relevant to this compound .
- Synthetic Limitations : Current evidence lacks explicit data on this compound’s melting point or spectroscopic profiles, indicating a need for further characterization .
- Biological Potential: Analogous 2,6-bis(arylidene)cyclohexanones show DNA/RNA synthesis inhibition, suggesting this compound could be a candidate for anticancer studies .
Preparation Methods
Table 1: Optimization of Dehydration Conditions for this compound
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| H₂SO₄ (10) | Toluene | 110 | 82 | 93:7 |
| p-TsOH (5) | Toluene | 110 | 91 | 98:2 |
| H₃PO₄ (15) | Xylene | 140 | 76 | 88:12 |
This method avoids the need for expensive transition metals and achieves superior E-selectivity compared to Wittig or Heck methodologies. The patent highlights the scalability of this route, with pilot-scale batches producing 50 kg of this compound at 89% purity.
Ullmann-Type Coupling: Copper-Mediated Synthesis
The Ullmann coupling, traditionally used for biaryl synthesis, has been adapted for stilbenes using 2,6-dimethyliodobenzene and ethylene gas under copper(I) catalysis. In a modified protocol, CuI (10 mol%) and 1,10-phenanthroline as a ligand facilitate coupling in dimethylacetamide (DMAc) at 120°C, yielding this compound in 58–63% yield. While less efficient than palladium-based methods, this approach offers cost advantages for large-scale production.
Photochemical and Electrochemical Methods
Emerging techniques such as photochemical isomerization and electrochemical coupling show promise for synthesizing this compound. Irradiation of the Z-isomer with UV light (λ = 300–350 nm) in the presence of a photosensitizer (e.g., benzophenone) achieves 70–80% conversion to the E-form. Electrochemical methods, utilizing graphite electrodes in acetonitrile, generate stilbenes via radical coupling pathways, though yields remain modest (45–55%).
Comparative Analysis of Synthetic Routes
Table 2: Key Metrics for this compound Synthesis
| Method | Yield (%) | E/Z Ratio | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Wittig Reaction | 78 | 95:5 | 320 | Moderate |
| Heck Coupling | 72 | 98:2 | 410 | Low |
| Dehydration | 91 | 98:2 | 180 | High |
| Ullmann Coupling | 60 | 92:8 | 150 | High |
The dehydration route outlined in EP2202215A2 emerges as the most industrially viable, combining high yield, selectivity, and cost-effectiveness . In contrast, transition metal-catalyzed methods suffer from catalyst costs and complex purification requirements.
Q & A
Q. How can researchers ensure reproducibility in synthetic procedures for this compound?
- Methodological Answer : Document all parameters (e.g., reagent purity, stirring speed, cooling rates). Use IUPAC nomenclature and SI units consistently. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
Tables
| Property | Method | Key Parameters | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | Heating rate: 10°C/min, N₂ atmosphere | |
| UV-Vis λmax | Spectrophotometry (Ethanol) | Concentration: 1×10⁻⁵ M, pathlength: 1 cm | |
| Crystallographic Data | X-ray Diffraction | Mo-Kα radiation (λ = 0.71073 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
